molecular formula C16H14Cl2N2O3 B11643297 N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B11643297
M. Wt: 353.2 g/mol
InChI Key: UJSOOPQRYZINCE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The presence of chloro and methoxy substituents on the benzyl and phenyl rings, respectively, can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its amide groups.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of amide groups allows it to form hydrogen bonds, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide can be compared with other ethanediamides such as N-(4-chlorobenzyl)-N’-(2-methoxyphenyl)ethanediamide and N-(4-methoxybenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide.

Uniqueness

  • The unique combination of chloro and methoxy substituents in N-(4-chlorobenzyl)-N’-(5-chloro-2-methoxyphenyl)ethanediamide can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-12(18)8-13(14)20-16(22)15(21)19-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

UJSOOPQRYZINCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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